molecular formula C16H27NO2 B8627766 N-(2,3-Dimethoxybenzyl)-N-heptylamine

N-(2,3-Dimethoxybenzyl)-N-heptylamine

Cat. No.: B8627766
M. Wt: 265.39 g/mol
InChI Key: XWQHVBZAAJKCRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-Dimethoxybenzyl)-N-heptylamine is a useful research compound. Its molecular formula is C16H27NO2 and its molecular weight is 265.39 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H27NO2

Molecular Weight

265.39 g/mol

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]heptan-1-amine

InChI

InChI=1S/C16H27NO2/c1-4-5-6-7-8-12-17-13-14-10-9-11-15(18-2)16(14)19-3/h9-11,17H,4-8,12-13H2,1-3H3

InChI Key

XWQHVBZAAJKCRH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNCC1=C(C(=CC=C1)OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-Heptyl-2,3-dimethoxybenzamide (6.47 g, 23.2 mmol) was dissolved in freshly distilled THF (230 mL) and cooled in an ice bath under an argon atmosphere. Borane (29 mL of a 2 M solution of the dimethylsulfide complex in diethyl ether) was added and the ice bath was removed after 15 minutes. The reaction mixture was refluxed overnight and was then allowed to cool to room temperature. The reaction was quenched by careful addition of 10% HCl (11 mL) and the mixture was stirred for four hours and then concentrated in vacuo. The residue was taken up in ethyl acetate (300 mL) and washed with aqueous 2 M K2CO3 (3×100 mL) and brine (100 mL), dried over Na2SO4, and concentrated in vacuo. Purification on silica gel (160 g) with ethyl acetate (33-100% gradient) in heptane and finally 5% ethanol in ethyl acetate as the eluent yielded 3.40 g (55%) of a light yellow oil.
Name
N-Heptyl-2,3-dimethoxybenzamide
Quantity
6.47 g
Type
reactant
Reaction Step One
Name
Quantity
230 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
55%

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